

AT7519: A Multi-Kinase Inhibitor Targeting MYCN-Amplified Neuroblastoma

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Compound of Interest

Compound Name: AT7519

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A Technical Guide for Researchers and Drug Development Professionals

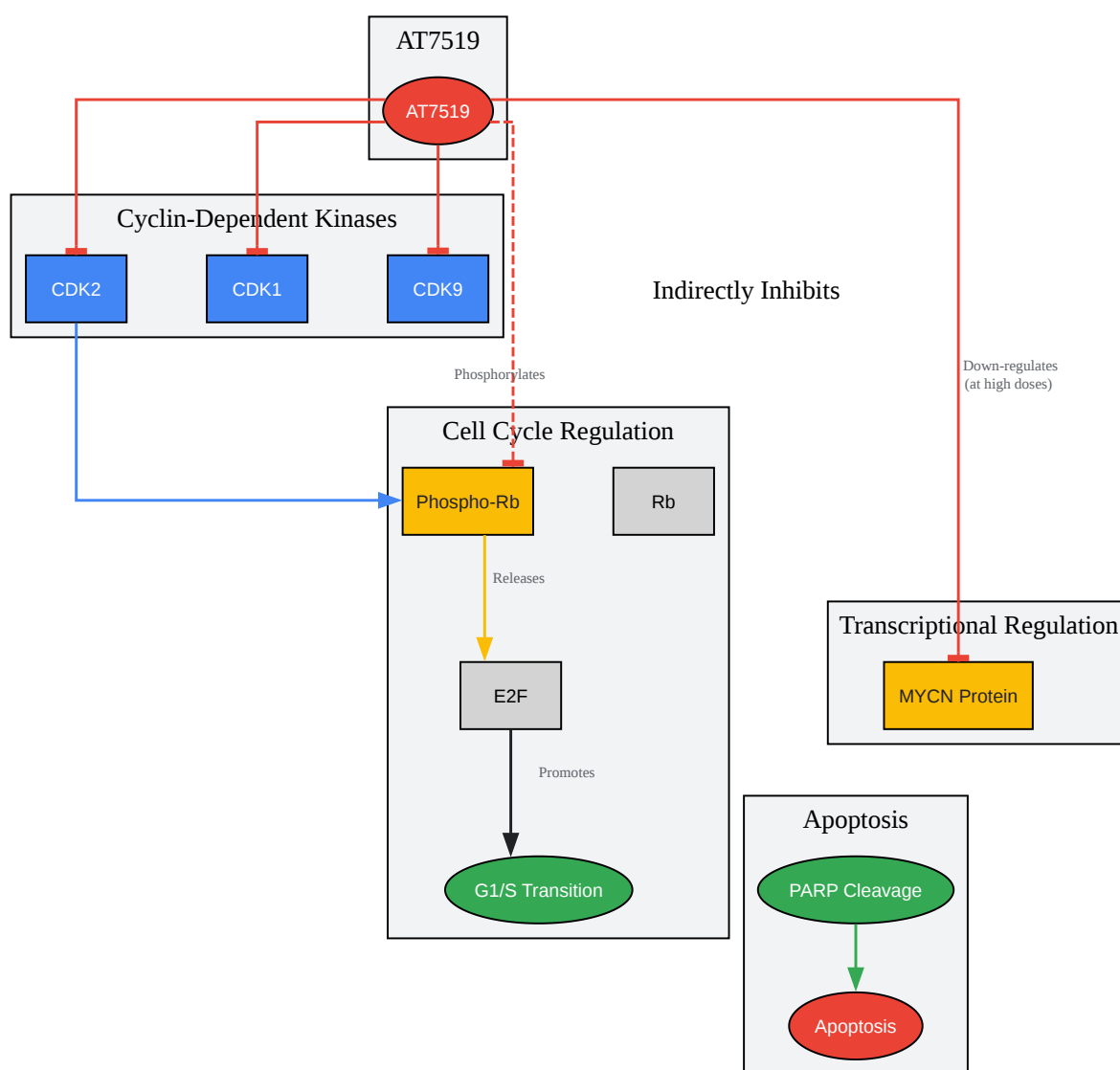
This technical guide provides an in-depth overview of the pre-clinical efficacy and mechanism of action of **AT7519**, a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), in the context of MYCN-amplified neuroblastoma. This aggressive pediatric cancer is characterized by the amplification of the MYCN oncogene, which is associated with poor prognosis and resistance to conventional therapies. **AT7519** has emerged as a promising therapeutic agent that preferentially targets and eliminates these high-risk neuroblastoma cells.

Mechanism of Action

AT7519 is a multi-CDK inhibitor with high potency against CDK1, CDK2, CDK4, CDK6, and CDK9.^{[1][2]} Its primary mechanism in neuroblastoma involves the disruption of the cell cycle and the induction of apoptosis, with a significantly more pronounced effect in MYCN-amplified cells.^{[3][4][5][6][7]}

The core mechanism of **AT7519**'s action centers on its inhibition of CDK2. This leads to a reduction in the phosphorylation of key CDK2 substrates, including the Retinoblastoma protein (Rb) and nucleophosmin (NPM).^{[3][4][5][7]} The hypophosphorylation of Rb prevents the release of the E2F transcription factor, thereby inducing cell cycle arrest. Furthermore, high concentrations of **AT7519** have been observed to directly down-regulate the protein levels of MYCN, a critical driver of tumor progression in this neuroblastoma subtype.^[3] The culmination of these effects is a potent induction of apoptosis, evidenced by increased cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3.^[3]

Signaling Pathway of AT7519 in MYCN-Amplified Neuroblastoma



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AT7519 signaling cascade in neuroblastoma.

Quantitative Data Summary

The efficacy of **AT7519** has been quantified through various in vitro and in vivo studies, demonstrating its preferential activity against MYCN-amplified neuroblastoma cell lines and tumors.

In Vitro Cytotoxicity

AT7519 exhibits significantly greater potency in killing MYCN-amplified neuroblastoma cell lines compared to their non-amplified counterparts.

Cell Line Status	Median LC50 (μmol/L)	p-value
MYCN-Amplified	1.7	0.0053
MYCN Single Copy	8.1	

LC50 (Lethal Concentration 50) values were determined after 72 hours of treatment.[\[3\]](#)
[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Induction of Apoptosis

The pro-apoptotic effects of **AT7519** are more pronounced in MYCN-amplified neuroblastoma cells.

Cell Line Status	Average PARP Cleavage Increase (IC75)
MYCN-Amplified	14.1%
Non-MYCN-Amplified	1.9%

Data represents the average increase in PARP cleavage after 48 hours of treatment with IC75 concentrations of AT7519.[\[3\]](#)

Furthermore, treatment with 150 nmol/L of **AT7519** for 72 hours resulted in a larger increase in the sub-G1 (apoptotic) fraction in 7 out of 9 MYCN-amplified neuroblastoma cell lines as determined by flow cytometry.[\[3\]](#)

In Vivo Efficacy

Preclinical studies using mouse models of MYCN-amplified neuroblastoma have demonstrated significant anti-tumor activity of **AT7519**.

Mouse Model	Treatment	Outcome
AMC711T Xenografts (MYCN-amplified)	5, 10, or 15 mg/kg/day AT7519 for 5 days	Dose-dependent tumor growth inhibition. [3] [4] [5] [7]
Th-MYCN Transgenic Mice	15 mg/kg/day AT7519	Average tumor size reduction of 86% at day 7. [3] [4] [5] [6] [7]
KCNR Xenografts (MYCN-amplified)	15 mg/kg AT7519	50% reduction in tumor growth at day 17. [7]

Experimental Protocols

The following are summaries of the key experimental methodologies employed to evaluate the effects of **AT7519** on MYCN-amplified neuroblastoma.

Cell Viability Assay (MTT Assay)

- Objective: To determine the cytotoxic effects of **AT7519** on neuroblastoma cell lines.
- Procedure:
 - Neuroblastoma cells are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a range of concentrations of **AT7519** or vehicle control for 72 hours.
 - MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

- The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to the control.
- LC50 values are calculated from the dose-response curves.

Western Blotting

- Objective: To analyze the expression and phosphorylation status of key proteins involved in the **AT7519** signaling pathway.
- Procedure:
 - Neuroblastoma cells are treated with **AT7519** at specified concentrations (e.g., IC25, IC50, IC75) for 48 hours.
 - Cells are lysed, and protein concentrations are determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Rb, total Rb, PARP, MYCN, β -actin).
 - After washing, the membrane is incubated with a corresponding secondary antibody.
 - Protein bands are visualized using a chemiluminescence detection system.

Cell Cycle Analysis (FACS)

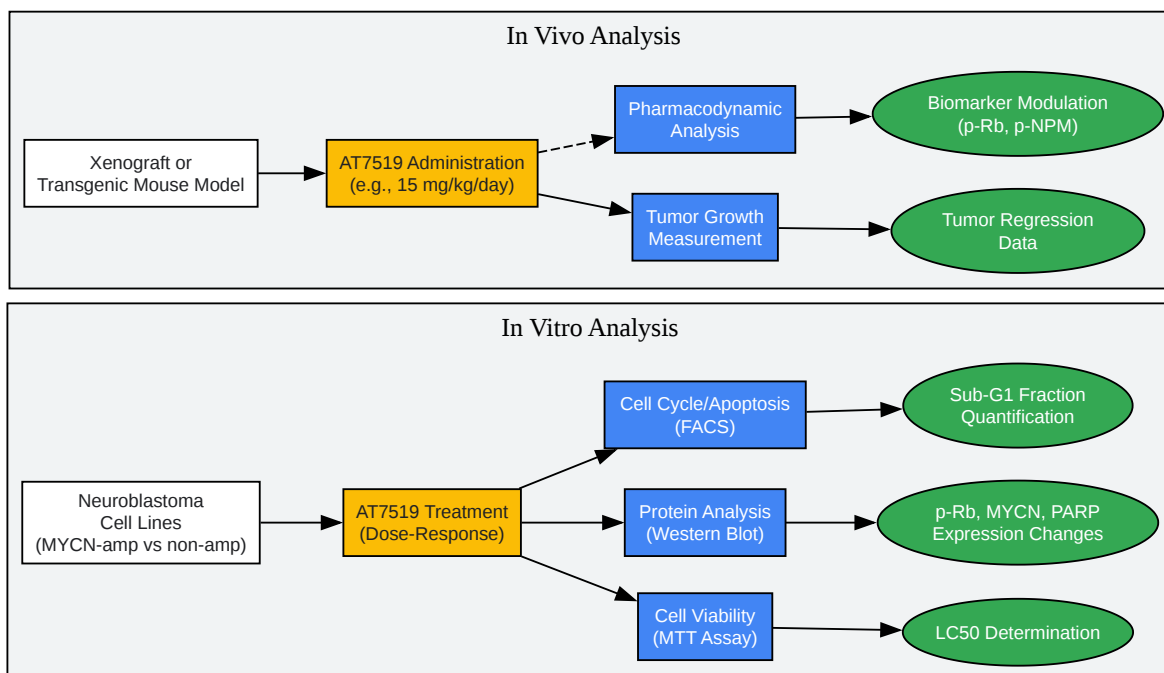
- Objective: To assess the effect of **AT7519** on cell cycle distribution and apoptosis (sub-G1 fraction).
- Procedure:
 - Cells are treated with **AT7519** for 72 hours.
 - Both floating and adherent cells are collected and fixed in ethanol.
 - Fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

- The DNA content of individual cells is analyzed by flow cytometry.
- The percentage of cells in different phases of the cell cycle (sub-G1, G1, S, G2/M) is quantified.

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of **AT7519** in a living organism.
- Procedure:
 - Female NMRI nu/nu mice are subcutaneously injected with MYCN-amplified neuroblastoma cells (e.g., AMC711T).
 - Once tumors reach a palpable size, mice are randomized into treatment and control groups.
 - **AT7519** is administered (e.g., intraperitoneally) at various doses for a specified duration.
 - Tumor volume and body weight are measured regularly.
 - At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for p-Rb, p-NPM).

Experimental Workflow Overview



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Preclinical evaluation workflow for **AT7519**.

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